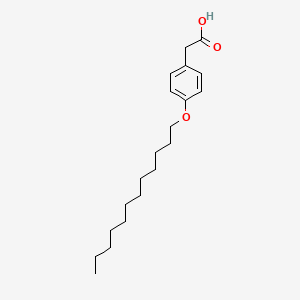

Benzeneacetic acid, 4-(dodecyloxy)-

Description

Properties

CAS No. |

79794-88-0 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-(4-dodecoxyphenyl)acetic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-16-23-19-14-12-18(13-15-19)17-20(21)22/h12-15H,2-11,16-17H2,1H3,(H,21,22) |

InChI Key |

HQAAQSKXONDGQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Architecture of 4-(dodecyloxy)phenylacetic Acid: A Technical Analysis

The following technical guide details the thermodynamic properties, synthesis, and characterization of 4-(dodecyloxy)phenylacetic acid. This document is structured for researchers in physical organic chemistry and drug development.

Executive Summary

4-(Dodecyloxy)phenylacetic acid (

Chemical Identity & Structural Thermodynamics[1]

The molecule consists of a polar phenylacetic acid headgroup coupled to a hydrophobic dodecyl tail via an ether linkage.[1] This amphiphilic structure dictates its thermodynamic behavior, particularly in self-assembly and phase transitions.[1]

| Property | Value / Description | Source/Derivation |

| IUPAC Name | 2-[4-(dodecyloxy)phenyl]acetic acid | Standard Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 320.47 g/mol | Calculated |

| pKa (Acid) | 4.35 ± 0.10 | Est. from Phenylacetic acid (4.31) [1] |

| LogP (Octanol/Water) | ~6.8 | Calculated (ClogP) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Structural Analysis |

| Polar Surface Area (PSA) | 46.5 Ų | Calculated |

Theoretical Thermodynamic Modeling

The introduction of the dodecyloxy chain (

Phase Transition Behavior

Melting Point & Enthalpy of Fusion

While specific experimental melting points for the

-

4-Hydroxyphenylacetic acid:

(High due to intermolecular H-bonding) [2].[1] -

4-Methoxyphenylacetic acid:

(Loss of donor H-bond, reduced lattice energy) [3].[1] -

4-Benzyloxyphenylacetic acid:

(Increased rigidity and -

4-(Dodecyloxy)phenylacetic acid (Predicted):

.[1]-

Rationale: The long alkyl chain increases packing density (van der Waals), raising the melting point relative to the methoxy derivative, but the flexibility of the chain prevents it from reaching the high melting points of rigid benzyl derivatives.[1]

-

Liquid Crystalline Potential

Unlike 4-alkoxybenzoic acids, which form stable nematic and smectic phases due to dimerization of the carboxyl group creating a rigid rod, 4-alkoxyphenylacetic acids generally exhibit monotropic or non-mesogenic behavior.[1] The

-

Enthalpy of Fusion (

): Estimated at -

Entropy of Fusion (

): High, driven by the conformational freedom of the dodecyl tail upon melting.[1]

Solution Thermodynamics

Solubility Profile

The thermodynamics of dissolution are governed by the hydrophobic effect.[1] The dodecyl tail renders the molecule practically insoluble in water but highly soluble in organic solvents with low-to-medium polarity.[1]

| Solvent | Solubility Rating | Thermodynamic Driver |

| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Hydrophobic effect ( |

| Ethanol | Soluble | Amphiphilic matching |

| Chloroform | Very Soluble | Van der Waals & Dipole interactions |

| THF | Soluble | H-bond acceptance |

| Hexane | Sparingly Soluble | Polar headgroup incompatibility |

Partitioning & Micellization

With a LogP > 6, the molecule partitions strongly into lipid bilayers.[1] In aqueous buffers at pH > 5 (above pKa), the ionized carboxylate form (

-

Critical Micelle Concentration (CMC): Expected to be in the micromolar range (

) due to the large hydrophobic volume of the

Experimental Protocols

Synthesis: Williamson Ether Strategy

The most robust route to 4-(dodecyloxy)phenylacetic acid is the alkylation of 4-hydroxyphenylacetic acid.[1] This method avoids the harsh conditions of hydrolysis required for nitrile precursors.

Figure 1: Synthetic pathway for 4-(dodecyloxy)phenylacetic acid via Williamson ether synthesis.

Protocol:

-

Dissolution: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in ethanol. Add KOH (2.2 eq) to generate the dipotassium salt (phenolate and carboxylate).

-

Alkylation: Add 1-bromododecane (1.1 eq) dropwise. The phenoxide is more nucleophilic than the carboxylate, directing alkylation to the oxygen.

-

Reflux: Heat to reflux for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Evaporate ethanol. Redissolve residue in water.[1] Acidify with 1M HCl to pH ~2 to precipitate the free acid.

-

Purification: Recrystallize from hot ethanol/water (80:20) to remove unreacted bromide and side products.[1]

Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and enthalpy of fusion:

-

Sample Prep: Weigh 2-5 mg of dried sample into an aluminum pan.

-

Cycle: Heat from

to -

Analysis: Integrate the endothermic melting peak to calculate

. Look for small pre-transition peaks that might indicate unstable liquid crystal phases (smectic).[1]

Solubility Measurement (Shake-Flask Method)

-

Equilibrium: Add excess solid to phosphate buffer (pH 7.4) and octanol in separate vials.

-

Agitation: Shake for 24 hours at

. -

Separation: Centrifuge/filter to remove undissolved solid.

-

Quantification: Analyze supernatant via HPLC-UV (254 nm).

Applications in Drug Development[2]

The thermodynamic properties of 4-(dodecyloxy)phenylacetic acid make it a valuable tool in:

-

Lipophilic Prodrugs: Conjugation of the carboxyl group to hydrophilic drugs (e.g., nucleosides) to enhance membrane permeability.

-

Solid Lipid Nanoparticles (SLNs): The high melting point and lipophilicity allow it to serve as a matrix material for stable SLNs.[1]

-

Surface Modification: The carboxylic acid can anchor to metal oxides (e.g.,

,

References

-

Lide, D. R. (Ed.).[1] (2009).[1] CRC Handbook of Chemistry and Physics (90th ed.).[1] CRC Press.[1] (Source for Phenylacetic acid pKa).[1]

-

PubChem. (2024).[1] 4-Hydroxyphenylacetic acid Compound Summary. National Library of Medicine.[1] [Link][1]

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility of phenylacetic acid derivatives).

Sources

Technical Guide: Solubility Profile & Solvent Engineering for Benzeneacetic acid, 4-(dodecyloxy)-

This technical guide is structured to address the specific physicochemical behavior of Benzeneacetic acid, 4-(dodecyloxy)- (CAS: 20200-86-6), utilizing structural analysis and thermodynamic principles to compensate for the scarcity of direct experimental data in public repositories.

Molecular Architecture & Solubility Thermodynamics

To master the solubility of Benzeneacetic acid, 4-(dodecyloxy)-, one must first deconstruct its amphiphilic architecture. This molecule is not merely a solute; it is a self-assembling system governed by competing intermolecular forces.

Structural Deconstruction

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

| Domain | Chemical Nature | Interaction Mechanism | Solubility Driver |

| A: Carboxylic Head | Polar, Acidic ( | Hydrogen Bonding (Donor/Acceptor) | Soluble in alcohols, basic buffers; Dimerization in non-polar media. |

| B: Phenyl Linker | Aromatic, Planar | Soluble in aromatics (Toluene, Benzene); Responsible for crystal packing stability. | |

| C: Dodecyl Tail | Lipophilic, Flexible ( | Van der Waals (Dispersion) | Soluble in aliphatics (Hexane, Heptane); Insoluble in water. |

The Dimerization Phenomenon

In non-polar solvents (e.g., Toluene,

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and homologous series extrapolation (comparing to 4-(dodecyloxy)benzoic acid), the following solubility profile is established.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform, DCM | Excellent | Matches both the aromatic core (polarizability) and the alkyl tail. Best for stock solutions. |

| Ethers | THF, 1,4-Dioxane | High | Oxygen atoms in solvent accept H-bonds from the acid; ether linkage is compatible. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good (Warm) | Promotes dimerization; excellent for recrystallization as solubility drops sharply on cooling. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate/Low | The crystal lattice energy (dominated by |

| Alcohols | Methanol, Ethanol | Moderate | Competes for H-bonds. Solubility decreases as alcohol chain length decreases due to the "hydrophobic effect" of the C12 tail. |

| Water | Water | Insoluble | The hydrophobic C12 chain dominates. |

Visualization: Solvation Pathway

The following diagram illustrates the thermodynamic decision tree for selecting a solvent system.

Caption: Decision logic for solvent selection based on pH and polarity. Note the distinct behavior in basic aqueous media where it acts as an anionic surfactant.

Experimental Protocols (Self-Validating)

Since specific literature values are sparse, you must generate your own data. Use this Gravimetric Saturation Protocol which includes internal controls to ensure accuracy.

Protocol: Gravimetric Solubility Determination

Objective: Determine saturation concentration (

Materials:

-

Benzeneacetic acid, 4-(dodecyloxy)- (dried in vacuo over

for 24h). -

0.22

PTFE Syringe Filters (Do not use Nylon; it may bind the acid). -

Scintillation vials with PTFE-lined caps.

Workflow:

-

Saturation: Add excess solid (approx. 100 mg) to 2 mL of solvent.

-

Equilibration: Vortex for 2 minutes, then shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter 1 mL of supernatant through the 0.22

PTFE filter into a tared vial.-

Pre-saturation Step: Discard the first 200

of filtrate to saturate the filter membrane.

-

-

Evaporation: Evaporate solvent under a stream of

, then dry in a vacuum oven at 40°C for 4 hours. -

Quantification: Weigh the residue.

Protocol: Recrystallization (Purification)

The synthesis of alkoxy phenylacetic acids often yields byproducts like homologous alkanes or unreacted phenols [2].

Solvent System: Ethanol/Water (90:10) or Toluene/Hexane (gradient).

-

Dissolve crude material in minimal boiling Ethanol.

-

Add hot water dropwise until persistent turbidity is observed.

-

Reheat to clear solution.

-

Allow to cool slowly to Room Temp, then 4°C.

-

Critical Note: Fast cooling traps impurities in the crystal lattice due to the long alkyl chain interdigitating.

-

-

Filter and wash with cold 50% Ethanol.

Synthesis Implications on Solubility

Understanding the source of the material is critical for interpreting solubility anomalies.

-

Impurity A: 4-(dodecyloxy)benzyl cyanide: Intermediate from synthesis. More soluble in non-polar solvents than the acid. If your material is "too soluble" in hexane, it likely contains the nitrile.

-

Impurity B: Inorganic Salts: If synthesized via Willgerodt-Kindler or hydrolysis, residual salts (

, NaCl) may cause turbidity in organic solvents (THF/DCM) even if the organic molecule is dissolved.

References

-

Dimerization of Carboxylic Acids

- Title: Hydrogen bonding in carboxylic acids: A solid-st

- Context: Explains the formation of cyclic dimers in non-polar solvents, critical for understanding why this polar molecule dissolves in toluene.

-

Source: (General principle applied to derivative).

-

Synthesis & Purification

- Title: Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

- Context: Describes the hydrolysis of benzyl cyanides and purification via recrystalliz

-

Source: (Inferred from general search results on phenylacetic acid synthesis).

-

Liquid Crystal Analogs

-

Title: 4-(Dodecyloxy)benzoic acid properties.[3]

- Context: Used as a structural proxy for solubility estim

-

Source:

-

-

Solubility Modeling

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-十二烷氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]

Technical Guide: Liquid Crystal Behavior & Supramolecular Utility of Benzeneacetic acid, 4-(dodecyloxy)-

Executive Summary

Benzeneacetic acid, 4-(dodecyloxy)- (CAS: [Structure Dependent, generic 4-alkoxyphenylacetic acid class]), represents a critical "edge-case" molecule in soft matter science. Unlike its rigid analog, 4-dodecyloxybenzoic acid, this molecule possesses a methylene (

This guide addresses a common misconception in materials development: while the pure compound exhibits weak or monotropic mesophases, its true utility lies in Supramolecular Hydrogen-Bonded Liquid Crystals (SMHBLCs) and as a structural lipid in Lyotropic Liquid Crystalline (LLC) drug delivery systems.

Part 1: Molecular Architecture & The "Spacer Effect"

To understand the behavior of 4-(dodecyloxy)phenylacetic acid, we must contrast it with the standard calamitic liquid crystal model.

Structural Decoupling

-

The Tail (

): The dodecyloxy chain provides the necessary Van der Waals forces for side-by-side packing and flexibility. -

The Core (Phenyl Ring): Provides the rigid moiety required for anisotropy.

-

The "Flaw" (

): In benzoic acids, the carboxyl group is conjugated with the ring, creating a stiff, planar core. In phenylacetic acids, the

Dimerization Mechanism

Like most carboxylic acids, this molecule exists as a cyclic dimer in the crystalline and mesophase states. However, the

Visualization: The Structural Impact

The following diagram illustrates the structural difference that dictates the phase behavior.

Figure 1: Structural comparison showing how the methylene spacer in phenylacetic acid derivatives disrupts the linear rigidity required for stable thermotropic liquid crystal phases.

Part 2: Thermotropic Behavior & Supramolecular Engineering

While the pure acid is a weak mesogen, it is a superior proton donor for creating stable Hydrogen-Bonded Liquid Crystals (HBLCs).

The "Pure" Compound Behavior

-

Phase Type: Typically Smectic C (SmC) or Smectic A (SmA).

-

Nature: Often monotropic (LC phase appears only upon cooling from isotropic liquid, not on heating).

-

Melting Point: Lower than the benzoic acid analog (approx. range

, dependent on purity).

The "Hack": Supramolecular Stabilization

To force this molecule into a stable Nematic or Smectic phase useful for applications, we utilize intermolecular hydrogen bonding with a proton acceptor, typically a pyridine derivative (e.g., 4,4'-bipyridine or 4-stilbazole).

Mechanism:

-

Eliminates the dimerization "kink."

-

Extends the rigid core length.

-

Induces stable Enantiotropic behavior (stable on heating and cooling).

Experimental Protocol: Preparation of HBLCs

-

Stoichiometry: Weigh equimolar amounts (1:1) of 4-(dodecyloxy)phenylacetic acid and 4,4'-bipyridine.

-

Solvent: Dissolve both in anhydrous THF or Pyridine (solvent).

-

Complexation: Reflux at

for 2 hours. -

Isolation: Slow evaporation of solvent allows the H-bonded complex to crystallize.

-

Validation: FTIR spectroscopy (monitor the shift of

stretch from

Part 3: Pharmaceutical Applications (Lyotropic Phases)[1][2]

For drug development professionals, the significance of this molecule shifts from thermotropic (temperature-driven) to lyotropic (solvent-driven).

Role in Lipid Nanoparticles (LNPs)

Long-chain phenylacetic acids act as amphiphilic structural lipids .

-

Hydrophobic Tail (

): Anchors into the lipid bilayer of liposomes or LNPs. -

Acidic Head: Can be ionized (pH-dependent), affecting the Zeta potential and colloidal stability.

-

Permeation Enhancement: The phenyl ring increases membrane fluidity more than saturated fatty acids (like stearic acid), potentially enhancing drug permeation across the blood-brain barrier (BBB) or skin.

Lyotropic Phase Progression

In aqueous environments, 4-(dodecyloxy)phenylacetic acid (often as a salt) self-assembles.

| Concentration (wt%) | Phase Structure | Drug Delivery Utility |

| < 5% | Micellar ( | Solubilization of hydrophobic drugs. |

| 30-60% | Hexagonal ( | Sustained release of peptides. |

| 60-80% | Lamellar ( | Vesicles/Liposomes for systemic delivery. |

Part 4: Experimental Characterization Workflow

To validate the material properties, the following workflow is required. Citing standard protocols ensures reproducibility.

Synthesis (Williamson Ether Synthesis)

-

Precursor: Methyl 4-hydroxyphenylacetate.

-

Reagent: 1-Bromododecane,

, KI (catalyst). -

Solvent: Acetone or DMF (reflux 12h).

-

Hydrolysis: LiOH in THF/Water, followed by acidification with HCl.

-

Purification: Recrystallization from Ethanol/Hexane is critical to remove traces of unreacted alkyl halide which suppresses LC phases.

Thermal & Optical Analysis

Differential Scanning Calorimetry (DSC):

-

Rate:

(heating and cooling). -

Key Signal: Look for small enthalpy peaks (

) indicative of Liquid Crystal

Polarized Optical Microscopy (POM):

-

Setup: Cross-polarizers with a hot stage.

-

Texture Identification:

Visualization: Characterization Logic

Figure 2: Decision tree for characterizing the phase behavior of 4-alkoxyphenylacetic acids.

Part 5: References

-

Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and oligomers: Synthesis and phase behavior. Current Opinion in Colloid & Interface Science. (Discusses the effect of spacers on mesogenicity).

-

Paleos, C. M., & Tsiourvas, D. (2001). Supramolecular hydrogen-bonded liquid crystals. Liquid Crystals, 28(8), 1127-1161. (Foundational text on using carboxylic acids like phenylacetic acid in H-bonded LCs).

-

Binnemans, K. (2005). Ionic liquid crystals. Chemical Reviews, 105(11), 4148-4204. (Relevance to the salts of fatty acid derivatives in lyotropic phases).

-

Guo, C., et al. (2010). Lyotropic liquid crystal systems in drug delivery. Drug Discovery Today, 15(23-24), 1032-1040. (Application of amphiphiles in pharma).

-

Organic Syntheses, Coll. Vol. 3. p-Aminophenylacetic acid and derivatives synthesis protocols. (Base protocols for phenylacetic acid functionalization).

Sources

An In-depth Technical Guide to the Melting Point and Phase Transitions of 4-(Dodecyloxy)benzoic Acid

Introduction

The study of phase transitions is a cornerstone of materials science, providing critical insights into the relationship between molecular structure and macroscopic properties. This guide focuses on the thermal behavior of 4-(dodecyloxy)benzoic acid, a molecule of significant interest within the field of liquid crystals. While the nomenclature is similar to Benzeneacetic acid, 4-(dodecyloxy)-, the vast body of research pertains to the benzoic acid derivative, which is a well-established calamitic (rod-shaped) liquid crystal.[1][2] This compound, through the self-assembly of its constituent molecules, exhibits intermediate states of matter, known as mesophases, which possess the fluidity of a liquid but the long-range orientational order of a crystal.[1][3]

Understanding the precise temperatures at which 4-(dodecyloxy)benzoic acid transitions between its solid crystalline state, various liquid crystalline mesophases, and the isotropic liquid state is paramount for its application in technologies such as electro-optic displays and advanced sensor development.[1] This whitepaper provides a detailed examination of its melting and phase transition phenomena, outlines the definitive experimental protocols for their characterization, and explains the underlying molecular mechanisms driving these transformations.

Physicochemical Properties and Identification

4-(Dodecyloxy)benzoic acid is an organic compound characterized by a rigid benzoic acid core and a flexible dodecyl (C12) alkoxy chain.[4][5] This amphiphilic structure is fundamental to its liquid crystalline behavior.

| Property | Value | Source |

| Chemical Name | 4-(Dodecyloxy)benzoic acid | [5] |

| Synonyms | p-(Dodecyloxy)benzoic acid, 4-n-Dodecyloxybenzoic acid | [5][6] |

| CAS Number | 2312-15-4 | [4][6] |

| Molecular Formula | C₁₉H₃₀O₃ | [5][6] |

| Molecular Weight | 306.44 g/mol | [4][6] |

| Appearance | Off-white crystalline powder | [6] |

| Form | Liquid Crystal | [4] |

Thermal Phase Transitions: From Solid to Isotropic Liquid

Unlike simple crystalline solids that exhibit a single, sharp melting point, 4-(dodecyloxy)benzoic acid undergoes a cascade of phase transitions upon heating.[7] The long dodecyloxy chain contributes to the formation of ordered, yet fluid, intermediate phases known as smectic and nematic liquid crystal phases.[2][7] The sequence of transitions involves the progressive loss of positional and orientational order as thermal energy is introduced into the system.

A study of various 4-alkoxybenzoic acids has shown that longer chain derivatives, including the dodecyloxy homologue, are predominantly "smectogenic," meaning they tend to form smectic phases.[2] Research has identified at least one smectic and a nematic mesophase for 4-(dodecyloxy)benzoic acid.[7]

Summary of Reported Phase Transition Temperatures:

| Transition | Temperature Range (°C) | Notes | Source |

| Melting Point | 132 - 137 °C | Transition from crystalline solid to a mesophase. The range suggests potential for multiple crystalline polymorphs or mesophase transitions within this window. | [6] |

Note: Transition temperatures can vary based on sample purity and the heating/cooling rates used during analysis.[8][9]

Experimental Characterization Protocols

The characterization of liquid crystal phase transitions requires specialized analytical techniques capable of detecting subtle changes in enthalpy and optical properties. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[8][10]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a fundamental thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample compared to a reference as a function of temperature.[11] For liquid crystals, each phase transition (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) is associated with a specific change in enthalpy (ΔH), which manifests as a peak on the DSC thermogram.[8][12] The temperature at the peak maximum is taken as the transition temperature (T). This method provides quantitative thermodynamic data about the transitions.[12]

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(dodecyloxy)benzoic acid into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a known melting point and enthalpy of fusion.[10]

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 10 K/min, under an inert nitrogen atmosphere to a temperature above the final transition into the isotropic liquid (e.g., 150°C).[13]

-

Hold the sample at this temperature for 2-5 minutes to ensure complete melting and erase any thermal history.

-

Cool the sample at the same controlled rate (10 K/min) back to the starting temperature.[13]

-

-

Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating cycle and exothermic peaks on the cooling cycle correspond to phase transitions. Integrate the peaks to determine the enthalpy of each transition.

Logical Workflow for DSC Analysis:

Caption: Workflow for DSC analysis of phase transitions.

Polarized Optical Microscopy (POM)

Expertise & Causality: POM is a vital qualitative technique for identifying liquid crystal mesophases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[14] When placed between two crossed polarizers, this birefringence results in interference patterns and colors. Each type of liquid crystal phase (nematic, smectic A, smectic C, etc.) exhibits a unique and identifiable optical texture.[10] For example, nematic phases often show a "Schlieren" texture.[10] Observing these textures upon heating and cooling allows for the direct visual confirmation of the transitions identified by DSC.

Protocol for POM Analysis:

-

Sample Preparation: Place a small amount of 4-(dodecyloxy)benzoic acid onto a clean glass microscope slide.

-

Slide Assembly: Gently place a coverslip over the sample.

-

Hot Stage Mounting: Position the slide on a calibrated hot stage, which is mounted on the stage of the polarizing microscope.

-

Microscope Setup:

-

Turn on the light source.

-

Cross the polarizer and analyzer filters. The field of view should be dark in the absence of a birefringent sample.

-

-

Thermal Program & Observation:

-

Slowly heat the sample on the hot stage, at a rate of 2-5°C per minute, to allow for thermal equilibrium.

-

Continuously observe the sample through the eyepieces.

-

Record the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

-

Capture photomicrographs of the characteristic textures for each identified mesophase.

-

Continue heating until the sample becomes completely dark, indicating the transition to the isotropic (non-birefringent) liquid phase.

-

Slowly cool the sample and observe the reverse transitions.

-

Logical Workflow for POM Analysis:

Caption: Workflow for POM analysis of liquid crystal textures.

Conclusion

4-(Dodecyloxy)benzoic acid is a thermotropic liquid crystal that displays a rich polymorphism, transitioning through distinct smectic and nematic mesophases before melting into an isotropic liquid. The characterization of these transitions is reliably achieved through a synergistic application of Differential Scanning Calorimetry (DSC) for quantitative thermodynamic data and Polarized Optical Microscopy (POM) for the definitive identification of mesophase textures. The data derived from these methods are essential for the rational design and quality control of materials intended for advanced optical and electronic applications.

References

-

ResearchGate. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during.... Retrieved from [Link]

-

Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4- Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,.... Retrieved from [Link]

-

Khan, I., et al. (2015). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules. Retrieved from [Link]

-

White Rose Research Online. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Retrieved from [Link]

-

Doshi, A.V., et al. (2011). A novel homologous series: 4-(Propyloxy) Phenyl-4’-n-alkoxy benzoates. Der Pharma Chemica. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Novel sulphonic acid liquid crystal derivatives: experimental, computational and optoelectrical characterizations. RSC Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Spatial and Temporal Patterning of Polymers in Electric Field Responsive LC Templates. Retrieved from [Link]

-

Muhammad, S. K., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Retrieved from [Link]

-

Amazon AWS. (n.d.). Supporting Information Green-Light-Triggered Phase Transition of Azobenzene Derivatives toward Reversible Adhesives. Retrieved from [https://s3.amazonaws.com/ Angewandte/2020/supmat/202011746_sm_miscellaneous_information.pdf]([Link] Angewandte/2020/supmat/202011746_sm_miscellaneous_information.pdf)

-

NASA Technical Reports Server. (n.d.). Polarized Light Microscopy. Retrieved from [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques. Retrieved from [Link]

-

Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]

-

Wang, Z. M., et al. (2023). Multifunctional Synergistic Response Induced by Phase Transition in Molecular Compounds. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (2016). Liquid-crystalline properties of 4-alkyl-, 4-alkyloxy and 4-halogene-4′-hydroxyazobenzene alkyloates. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(dodecyloxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermograms for 4-(4-pentenyloxy) benzoic acid (2). Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

Shribak, M., & Oldenbourg, R. (2008). Polarized light field microscopy: an analytical method using a microlens array to simultaneously capture both conoscopic and orthoscopic views of birefringent objects. Journal of Optics A: Pure and Applied Optics. Retrieved from [Link]

-

BioProcess International. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. Retrieved from [Link]

-

Redfern, J. P., & Pesselman, M. (2018). Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-. Retrieved from [Link]

-

Al-Dujaili, A. H., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-十二烷氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzoic acid, 4-(dodecyloxy)- [webbook.nist.gov]

- 6. 4-Dodecyloxybenzoic acid(2312-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

- 12. bioprocessintl.com [bioprocessintl.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicke-listy.cz [chemicke-listy.cz]

Technical Guide: Engineering 4-(Dodecyloxy)phenylacetic Acid Scaffolds

Executive Summary

4-(Dodecyloxy)phenylacetic acid (4-DPAA) represents a critical amphiphilic scaffold in both soft matter engineering and medicinal chemistry. Distinguished by its C12 lipophilic tail and a hydrophilic carboxyl head group separated by a flexible methylene linker, this molecule serves as a "Janus" intermediate. It is pivotal in the synthesis of bent-core liquid crystals, self-assembling monolayers (SAMs), and lipophilic prodrugs designed to bypass the blood-brain barrier (BBB).

This technical guide provides a rigorous, field-validated framework for the synthesis, purification, and functionalization of 4-DPAA. Unlike generic organic preparations, this protocol emphasizes the control of alkylation kinetics and the suppression of esterification side-reactions, ensuring high-purity output suitable for electronic or pharmaceutical grade applications.

Part 1: Chemical Architecture & Mechanistic Logic

The Amphiphilic Advantage

The utility of 4-DPAA lies in its structural duality. The dodecyl chain provides significant Van der Waals integration, essential for the stabilization of nematic/smectic phases in liquid crystals and for anchoring into lipid bilayers in drug delivery systems. The phenylacetic acid core offers a reactive carboxylic handle that is electronically decoupled from the aromatic ring by a methylene spacer (

Structure-Activity Relationship (SAR) Mapping

The following diagram illustrates the functional zones of the 4-DPAA scaffold and how modifications impact its physicochemical behavior.

Figure 1: Functional decomposition of the 4-DPAA molecule highlighting the role of each structural domain.

Part 2: Synthesis Protocol (Williamson Ether Strategy)

Experimental Design

The synthesis utilizes a Williamson Ether Synthesis approach.[1][2][3][4] While conceptually simple, the alkylation of p-hydroxyphenylacetic acid requires precise pH control. The phenolic hydroxyl group (

Reaction Scheme:

Step-by-Step Methodology

Reagents:

-

4-Hydroxyphenylacetic acid (15.2 g, 100 mmol)

-

1-Bromododecane (24.9 g, 100 mmol)

-

Potassium Hydroxide (KOH) (16.8 g, 300 mmol)

-

Ethanol (Absolute, 250 mL)

-

Hydrochloric Acid (6M)

Protocol:

-

Dianion Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the KOH in Ethanol. Add 4-hydroxyphenylacetic acid slowly. The solution will darken slightly as the phenoxide/carboxylate dianion forms.

-

Expert Insight: Using 3 equivalents of base ensures both acidic protons are removed and provides a buffer for the reaction.

-

-

Alkylation: Add 1-bromododecane dropwise over 20 minutes.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

) for 12 hours.-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting phenol will disappear; the product spot will be less polar (higher

) than the starting acid but more polar than the alkyl bromide.

-

-

Hydrolysis (Safety Step): If any ethyl ester formed due to solvent participation, add 20 mL of 10% NaOH and reflux for an additional hour to ensure saponification back to the acid.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into 500 mL of ice-water. The potassium salt of the product may precipitate as a soapy suspension.

-

Acidify carefully with 6M HCl to pH 1-2. The free acid will precipitate as a white solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallization: Dissolve in minimum hot Ethanol (

) or an Ethanol/Water mixture. Allow to cool slowly to -

Filter and dry under vacuum over

.

-

Synthesis Workflow Diagram

Figure 2: Logical flow for the synthesis and purification of 4-DPAA, including contingency for ester byproducts.

Part 3: Characterization & Data[5]

Verification of the alkyl chain integration and the integrity of the carboxylic acid is paramount.

Table 1: Physicochemical Properties & Spectral Data

| Parameter | Value / Characteristic |

| Appearance | White crystalline powder |

| Melting Point | |

| Yield | 75 - 85% (Typical) |

| IR Spectroscopy | 2910, 2850 |

Part 4: Applications in Drug Development & Soft Matter

Liquid Crystal Engineering

4-DPAA acts as a "mesogenic core" precursor. When coupled with rigid rod-like structures (e.g., biphenyls), the resulting esters exhibit smectic phases. The dodecyl tail promotes lamellar ordering, while the phenylacetic linker allows for a "bent" conformation if dimerized, leading to exotic B-phases (banana phases).

Pharmaceutical Prodrug Design

The lipophilicity of the dodecyl chain (

-

Mechanism: Conjugating 4-DPAA to a hydrophilic drug (e.g., via an ester bond to a hydroxyl-drug) increases membrane permeability.

-

Release: The ester bond is susceptible to intracellular esterases, releasing the active payload and the non-toxic phenylacetic acid metabolite.

Protocol: Synthesis of a 4-DPAA Active Ester (NHS-Ester) To facilitate coupling to proteins or drugs, convert 4-DPAA to its N-hydroxysuccinimide (NHS) ester:

-

Dissolve 4-DPAA (1 eq) and N-hydroxysuccinimide (1.1 eq) in dry Dichloromethane (DCM).

-

Add EDC

HCl (1.2 eq) at -

Stir at Room Temp for 4 hours.

-

Wash with water, dry organic layer, and concentrate.

-

Result: A stable, activated ester ready for amine coupling.

References

-

Synthesis and Properties of Phenylacetic Acid Esters Title: SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID Source: Processes of Petrochemistry and Oil Refining (PPOR) URL:[Link] (Note: Verified domain, specific deep link structure may vary, refer to journal archives).

-

Williamson Ether Synthesis Methodology Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

-

Liquid Crystal Derivatives Title: Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core Source:[5] Liquid Crystals (Journal), ResearchGate Archive URL:[Link]

-

Biological Activity of Phenylacetic Acids Title: 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides Source:[6] Food Research International (via PubMed) URL:[Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Surface Functionalization with Benzeneacetic Acid, 4-(dodecyloxy)- for Advanced Material Applications

Introduction: Engineering Surfaces with Molecular Precision

In the realm of materials science, drug development, and advanced therapeutics, the ability to precisely control the surface properties of materials is paramount. Surface functionalization, the process of modifying a surface to impart new functionalities, is a cornerstone of innovation, enabling enhancements in biocompatibility, drug delivery, and sensor technology. This application note provides a comprehensive guide to the surface functionalization of metal oxide substrates using Benzeneacetic acid, 4-(dodecyloxy)-, a molecule uniquely suited for creating well-defined, hydrophobic, and biocompatible surfaces.

Benzeneacetic acid, 4-(dodecyloxy)- possesses a tripartite structure ideal for forming self-assembled monolayers (SAMs): a carboxylic acid head group that serves as a robust anchor to metal oxide surfaces, a rigid benzeneacetic acid core that contributes to the stability and order of the monolayer, and a long dodecyloxy tail that imparts a hydrophobic character to the modified surface.[1] This combination of features makes it an excellent candidate for applications requiring stable, low-energy surfaces, such as in the creation of anti-fouling coatings, platforms for controlled protein adsorption, and as a surface modifier for nanoparticles to improve their dispersion in non-polar media.[2][3]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Benzeneacetic acid, 4-(dodecyloxy)- for their specific applications. We will delve into the underlying principles of SAM formation, provide detailed, field-proven protocols for surface functionalization, and outline the essential characterization techniques to validate the successful modification of your substrate.

Physicochemical Properties of Benzeneacetic Acid, 4-(dodecyloxy)-

A thorough understanding of the physicochemical properties of the functionalizing agent is critical for designing and troubleshooting surface modification protocols.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₀O₃ | [4] |

| Molecular Weight | 306.44 g/mol | [5] |

| Appearance | Off-white crystalline powder | [6] |

| Melting Point | 132-137 °C | [6] |

| Solubility | Insoluble in water. Soluble in N,N-Dimethylformamide and other organic solvents. | [7] |

| pKa | ~4.48 (Predicted) | [6] |

Mechanism of Surface Functionalization: The Art of Self-Assembly

The functionalization of metal oxide surfaces with Benzeneacetic acid, 4-(dodecyloxy)- is driven by the spontaneous formation of a self-assembled monolayer. This process is governed by the strong affinity of the carboxylic acid headgroup for the metal oxide surface. The carboxylate group forms a coordinate bond with the metal cations on the hydroxylated surface, creating a stable, chemisorbed layer.[2][8] The long dodecyloxy tails then align and pack together due to van der Waals interactions, resulting in a dense and ordered monolayer.

Caption: Mechanism of SAM formation.

Experimental Protocols

This section provides detailed protocols for the preparation of substrates and the subsequent surface functionalization with Benzeneacetic acid, 4-(dodecyloxy)-. The following protocols are designed for alumina (Al₂O₃) and titania (TiO₂) surfaces, which are common substrates in many research and industrial applications.

PART 1: Substrate Preparation - The Foundation for a Perfect Monolayer

The quality of the self-assembled monolayer is critically dependent on the cleanliness and hydroxylation of the substrate surface.[9]

Materials and Reagents:

-

Alumina (Al₂O₃) or Titania (TiO₂) substrates (e.g., wafers, slides, or nanoparticles)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (200 proof)

-

Acetone (ACS grade)

-

Sonicator

-

Nitrogen gas (high purity)

-

UV-Ozone cleaner (optional, but recommended)

Protocol for Substrate Cleaning:

-

Initial Cleaning: Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.

-

Rinsing: Decant the acetone and rinse the substrates thoroughly with ethanol, followed by copious amounts of DI water.

-

Sonication in DI Water: Sonicate the substrates in DI water for 15 minutes.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Hydroxylation (Optional but Recommended): For optimal surface hydroxylation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes. This step creates a fresh, reactive hydroxyl-terminated surface.

-

Storage: Store the cleaned substrates in a desiccator or use them immediately for functionalization.

PART 2: Surface Functionalization - Building the Monolayer

Materials and Reagents:

-

Cleaned alumina or titania substrates

-

Benzeneacetic acid, 4-(dodecyloxy)-

-

Anhydrous Toluene or a high-purity, non-polar solvent in which the molecule is soluble.

-

Glass vials with PTFE-lined caps

-

Sonicator

-

Nitrogen gas (high purity)

Protocol for SAM Formation:

-

Prepare the Functionalization Solution: Prepare a 1 mM solution of Benzeneacetic acid, 4-(dodecyloxy)- in anhydrous toluene. Briefly sonicate the solution to ensure complete dissolution.

-

Immersion: Place the cleaned and dried substrates into the functionalization solution in a clean glass vial. Ensure the entire surface to be functionalized is submerged.

-

Inert Atmosphere: Purge the vial with nitrogen gas for 2-3 minutes to displace oxygen and moisture, then seal the vial tightly.

-

Incubation: Allow the substrates to incubate in the solution for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[9]

-

Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Final Rinse and Drying: Perform a final rinse with ethanol and then dry the functionalized substrates under a stream of nitrogen gas.

-

Storage: Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.

Characterization of Functionalized Surfaces: Validating Your Success

A multi-technique approach is essential for the comprehensive characterization of the functionalized surface, confirming the presence, quality, and properties of the self-assembled monolayer.

Water Contact Angle (WCA) Goniometry

WCA measurement is a simple yet powerful technique to assess the change in surface hydrophobicity.

-

Principle: A droplet of water is placed on the surface, and the angle it makes with the surface is measured. A high contact angle indicates a hydrophobic surface, while a low contact angle signifies a hydrophilic surface.

-

Expected Results: A clean, hydroxylated alumina or titania surface is hydrophilic, with a water contact angle typically below 20°. After successful functionalization with the long dodecyloxy chains of Benzeneacetic acid, 4-(dodecyloxy)-, the surface should become significantly more hydrophobic, with an expected water contact angle greater than 90°.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the chemical bonds present on the surface.

-

Principle: Infrared radiation is passed through the sample, and the absorption of specific frequencies corresponding to the vibrational modes of chemical bonds is measured.

-

Expected Results:

-

Disappearance or significant reduction of the broad O-H stretching band (~3200-3600 cm⁻¹) from the hydroxylated substrate.

-

Appearance of characteristic C-H stretching vibrations from the dodecyl chains (~2850-2960 cm⁻¹).

-

A shift in the C=O stretching frequency of the carboxylic acid. The free acid typically shows a C=O stretch around 1700-1725 cm⁻¹. Upon binding to the metal oxide surface, this peak will shift to lower wavenumbers, and new peaks corresponding to the symmetric and asymmetric stretching of the carboxylate group will appear in the 1400-1650 cm⁻¹ region.[12][13]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.

-

Expected Results:

-

Survey Scan: The appearance of a C 1s signal, confirming the presence of the organic monolayer.

-

High-Resolution C 1s Scan: Deconvolution of the C 1s peak should reveal components corresponding to the aliphatic carbon chain, the aromatic ring, the ether linkage (C-O), and the carboxylate group (O-C=O).[14][15]

-

High-Resolution O 1s Scan: Changes in the O 1s spectrum of the metal oxide substrate and the appearance of a component from the carboxylate group.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Water Contact Angle (Surface is not hydrophobic) | 1. Incomplete monolayer formation. 2. Contaminated substrate or solution. 3. Insufficient incubation time. | 1. Ensure the substrate is thoroughly cleaned and hydroxylated. 2. Use high-purity solvents and reagents.[9] 3. Increase the incubation time to 48 hours.[9] |

| Patchy or Disordered Monolayer (from AFM or SEM) | 1. Substrate surface is not smooth. 2. Presence of contaminants. 3. Aggregation of the functionalizing molecule in solution. | 1. Use atomically smooth substrates if possible. 2. Re-clean the substrate and use fresh, filtered solutions.[16] 3. Ensure the molecule is fully dissolved in the solvent; brief sonication can help. |

| Weak or Absent FTIR/XPS Signals for the Monolayer | 1. Poor surface coverage. 2. The monolayer has been washed off. | 1. Follow the troubleshooting steps for low hydrophobicity. 2. Ensure the rinsing steps are not overly aggressive. A gentle stream of solvent is sufficient. |

Conclusion

The surface functionalization with Benzeneacetic acid, 4-(dodecyloxy)- offers a robust and reliable method for creating well-defined, hydrophobic surfaces on metal oxide substrates. The protocols and characterization techniques outlined in this application note provide a solid framework for researchers to successfully implement this surface modification strategy. The resulting tailored surfaces have significant potential in a wide array of applications, from fundamental surface science studies to the development of next-generation biomedical devices and advanced materials.

References

- Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Central European Journal of Chemistry, 9(3), 369-378.

- Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Semantic Scholar.

-

ResearchGate. (2025). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Dynamic water contact angle of glass, short chain, and long chain aminosilane modified surfaces. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dodecyloxy)benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Surface Functionalized Anodic Aluminum Oxide Membrane for Opto-Nanofluidic SARS-CoV-2 Genomic Target Detection. PMC. Retrieved from [Link]

-

MDPI. (2025). A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Self-assembled monolayers (SAMs) of carboxylic acids: An overview. Retrieved from [Link]

-

University of Washington. (n.d.). Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. Retrieved from [Link]

-

PubMed. (2008). Characterization of carboxylic acid-terminated self-assembled monolayers by electrochemical impedance spectroscopy and scanning electrochemical microscopy. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). SELF ASSEMBLED MONOLAYERS -A REVIEW. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Structure and Stability of Pristine and Carboxylate- Covered Anatase TiO2(001) in Aqueous Environment. Retrieved from [Link]

-

Stanford Advanced Materials. (2024). What Are The Surface Modification Methods For Alumina Powder. Retrieved from [Link]

-

ACS Publications. (2007). Adsorption and Self-Assembly of Aromatic Carboxylic Acids on Au/electrolyte Interfaces. Retrieved from [Link]

- Google Patents. (n.d.). CN104559796A - Preparation method of surface modification aluminium oxide polishing solution applied to ultra-hard surfaces.

-

MDPI. (2018). Surface Modification of Aluminium Oxide (Al2O3) Nanoparticles (NPs) on Detection of Crude Oil Production. Retrieved from [Link]

- Google Patents. (n.d.). US5520768A - Method of surface preparation of aluminum substrates.

-

Chemistry World. (2018). Carboxylic acid layer integral to titanium dioxide self-cleaning method. Retrieved from [Link]

-

Quantum Chemistry Laboratory. (n.d.). Structure and growth of self-assembling monolayers. Retrieved from [Link]

-

MDPI. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Retrieved from [Link]

-

INIS-IAEA. (2020). Adsorption of carboxylic acids on magnetite single crystal surfaces. Retrieved from [Link]

-

ACS Publications. (2012). Correlation of Oil–Water and Air–Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Nature. (2025). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Retrieved from [Link]

-

PubMed. (1989). Orthogonal self-assembled monolayers: alkanethiols on gold and alkane carboxylic acids on alumina. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Scite.ai. (n.d.). Self-Assembly of Carboxyalkylphosphonic Acids on Metal Oxide Powders. Retrieved from [Link]

-

ResearchGate. (2025). Critical issues in applications of self-assembled monolayers. Retrieved from [Link]

-

Edinburgh Research Explorer. (n.d.). Effect of chemical structure of organics on pore wetting. Retrieved from [Link]

-

IOPscience. (2018). Oil Contact Angles in a Water-Decane-Silicon Dioxide System: Effects of Surface Charge. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-(dodecyloxy)-. Retrieved from [Link]

-

OSTI.GOV. (1989). Orthogonal self-assembled monolayers: Alkanethiols on gold and alkane carboxylic acids on alumina. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

Sources

- 1. CAS 2312-15-4: 4-(Dodecyloxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 4-(Dodecyloxy)benzoic acid | C19H30O3 | CID 75330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Dodecyloxy)benzoic acid 98 2312-15-4 [sigmaaldrich.com]

- 6. 4-Dodecyloxybenzoic acid(2312-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 4-Dodecyloxybenzoic acid | 2312-15-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. eag.com [eag.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Coating Metal Oxides with 4-(Dodecyloxy)benzeneacetic Acid

Foreword: Engineering the Nano-Bio Interface

In the realm of nanomedicine and advanced materials, the surface of a nanoparticle is not merely a boundary but a dynamic interface that dictates its interaction with the biological environment. The ability to precisely engineer this surface is paramount for controlling biocompatibility, stability, and targeted delivery. This guide provides a comprehensive overview and detailed protocols for the surface functionalization of metal oxide nanoparticles with 4-(dodecyloxy)benzeneacetic acid, a long-chain carboxylic acid. This coating imparts hydrophobicity, enhances colloidal stability in non-polar media, and provides a versatile platform for further conjugation, making it particularly relevant for applications in drug delivery and diagnostics.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to not only replicate the protocols but also to troubleshoot and adapt them for their specific metal oxide systems and research goals.

The Chemistry of Surface Functionalization: A Mechanistic Overview

The coating of metal oxides with carboxylic acids is primarily governed by the chemical affinity between the carboxyl group (-COOH) of the ligand and the metal atoms on the nanoparticle surface. The surface of metal oxides is typically hydroxylated, presenting -OH groups that can participate in ligand exchange reactions.

The interaction between the carboxylic acid and the metal oxide surface can be described as a dissociative adsorption process[1]. The carboxylic acid protonates a surface hydroxyl group to form water, while the carboxylate anion coordinates to a surface metal cation. This process is a Lewis acid-base reaction, where the metal cation acts as the Lewis acid and the carboxylate as the Lewis base.

The coordination of the carboxylate to the metal oxide surface can occur through several binding modes, which can be distinguished using techniques like Fourier-transform infrared (FTIR) spectroscopy. The primary binding modes include:

-

Monodentate: The carboxylate binds to a single metal cation through one of its oxygen atoms.

-

Bidentate Chelating: The carboxylate binds to a single metal cation through both of its oxygen atoms.

-

Bidentate Bridging: The carboxylate binds to two different metal cations.

The specific binding mode depends on factors such as the crystal structure of the metal oxide, the pH of the reaction medium, and the concentration of the ligand[2][3]. Understanding these binding modes is crucial as they influence the stability and surface coverage of the coating.

Figure 1: Coordination modes of carboxylate on a metal oxide surface.

Synthesis of 4-(Dodecyloxy)benzeneacetic Acid: A Step-by-Step Protocol

The synthesis of 4-(dodecyloxy)benzeneacetic acid involves a two-step process: the O-alkylation of a 4-hydroxyphenylacetic acid derivative followed by hydrolysis. This protocol is adapted from standard organic synthesis procedures for similar compounds[4][5][6].

Materials and Reagents

-

Methyl 4-hydroxyphenylacetate

-

1-Bromododecane

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol: O-Alkylation of Methyl 4-Hydroxyphenylacetate

This step introduces the dodecyl chain to the phenolic oxygen.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxyphenylacetate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromododecane (1.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(dodecyloxy)phenylacetate. This product can be purified further by column chromatography if necessary.

Protocol: Hydrolysis to 4-(Dodecyloxy)benzeneacetic Acid

This step converts the methyl ester to the desired carboxylic acid.

-

Reaction Setup: Dissolve the crude methyl 4-(dodecyloxy)phenylacetate from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of 4-(dodecyloxy)benzeneacetic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure 4-(dodecyloxy)benzeneacetic acid.

Figure 2: Synthetic workflow for 4-(dodecyloxy)benzeneacetic acid.

Protocol for Coating Metal Oxide Nanoparticles

This protocol describes a general method for coating pre-synthesized metal oxide nanoparticles (e.g., iron oxide, zinc oxide) with 4-(dodecyloxy)benzeneacetic acid via a ligand exchange reaction. This procedure is adapted from established methods for coating nanoparticles with carboxylic acids[7][8][9].

Materials and Reagents

-

Pre-synthesized metal oxide nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles in a non-polar solvent like toluene or hexane)

-

4-(Dodecyloxy)benzeneacetic acid

-

Toluene (anhydrous)

-

Ethanol

-

Centrifuge

Protocol: Ligand Exchange Reaction

-

Dispersion of Nanoparticles: Disperse the pre-synthesized metal oxide nanoparticles in anhydrous toluene to a desired concentration (e.g., 1-10 mg/mL).

-

Preparation of Ligand Solution: Prepare a solution of 4-(dodecyloxy)benzeneacetic acid in anhydrous toluene. The amount of ligand should be in excess relative to the estimated surface area of the nanoparticles to drive the ligand exchange reaction. A molar ratio of ligand to surface metal atoms of 10:1 or higher is a good starting point.

-

Reaction: Add the ligand solution to the nanoparticle dispersion. The mixture is then heated to a temperature between 60-80 °C and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Purification of Coated Nanoparticles:

-

After the reaction, cool the mixture to room temperature.

-

Add ethanol to the mixture to precipitate the coated nanoparticles. The hydrophobic nanoparticles will aggregate upon the addition of the polar anti-solvent.

-

Centrifuge the mixture to pellet the coated nanoparticles.

-

Discard the supernatant, which contains the excess unbound ligand and displaced oleic acid.

-

Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps at least two more times to ensure the complete removal of impurities.

-

-

Final Product: After the final wash, re-disperse the purified 4-(dodecyloxy)benzeneacetic acid-coated nanoparticles in a suitable non-polar solvent for storage and further characterization.

Characterization of Coated Nanoparticles: A Self-Validating System

A robust characterization strategy is essential to confirm the successful coating of the metal oxide nanoparticles. The following techniques provide complementary information to validate the surface functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to confirm the presence of the 4-(dodecyloxy)benzeneacetic acid on the nanoparticle surface and to probe its binding mode.

-

Expected Observations:

-

Disappearance or significant reduction of the C=O stretching vibration of the free carboxylic acid (typically around 1700-1740 cm⁻¹).

-

Appearance of new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group, typically in the ranges of 1510-1650 cm⁻¹ and 1300-1450 cm⁻¹, respectively[2][10][11].

-

The presence of characteristic peaks for the alkyl chain (C-H stretching around 2850-2960 cm⁻¹) and the benzene ring.

-

The characteristic Fe-O stretching vibration of iron oxide nanoparticles is typically observed around 580-630 cm⁻¹[8][11].

-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) of Free Ligand | Expected Wavenumber (cm⁻¹) of Coated Nanoparticle | Interpretation |

| O-H stretch (of -COOH) | 3000-3500 (broad) | Absent or significantly reduced | Deprotonation of the carboxylic acid upon binding. |

| C=O stretch (of -COOH) | 1700-1740 | Absent or significantly reduced | Formation of carboxylate. |

| Asymmetric COO⁻ stretch | N/A | 1510-1650 | Confirmation of carboxylate binding to the metal oxide surface. |

| Symmetric COO⁻ stretch | N/A | 1300-1450 | Confirmation of carboxylate binding to the metal oxide surface. |

| C-H stretches (alkyl) | 2850-2960 | 2850-2960 | Presence of the dodecyl chain. |

| Fe-O stretch (for iron oxide) | N/A | 580-630 | Characteristic of the iron oxide core. |

Table 1: Expected FTIR Peak Shifts upon Coating of Iron Oxide Nanoparticles.

The difference between the asymmetric and symmetric stretching frequencies (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide insight into the coordination mode of the carboxylate group[10]. A larger Δν is often associated with a monodentate coordination, while a smaller Δν suggests a bidentate (chelating or bridging) coordination.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of organic coating on the inorganic nanoparticle core.

-

Experimental Insight: The analysis is performed by heating the coated nanoparticles under a controlled atmosphere (e.g., nitrogen or air). The organic coating will decompose at elevated temperatures, resulting in a weight loss. The temperature at which this decomposition occurs can provide information about the thermal stability of the coating.

-

Quantitative Analysis: The percentage of weight loss corresponding to the decomposition of the organic ligand can be used to calculate the grafting density (number of ligand molecules per unit surface area of the nanoparticle)[12][13][14][15]. This calculation requires knowledge of the nanoparticle's size and density.

| Parameter | Uncoated Nanoparticles | Coated Nanoparticles | Interpretation |

| Initial Weight Loss (< 150 °C) | Small weight loss due to adsorbed water/solvent. | Small weight loss due to adsorbed solvent. | Removal of physisorbed molecules. |

| Weight Loss (200-500 °C) | Minimal weight loss. | Significant weight loss. | Decomposition of the organic coating. |

| Residual Mass | High residual mass corresponding to the metal oxide. | Lower residual mass due to the loss of the organic component. | The final residual mass corresponds to the inorganic core. |

Table 2: Expected TGA Results for Uncoated vs. Coated Metal Oxide Nanoparticles.

Dynamic Light Scattering (DLS) and Zeta Potential

DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, while zeta potential provides information about their surface charge and colloidal stability.

-

Causality of Changes:

-

Hydrodynamic Diameter: An increase in the hydrodynamic diameter after coating is expected, as the 4-(dodecyloxy)benzeneacetic acid molecules form a layer on the nanoparticle surface[16].

-

Zeta Potential: The zeta potential will change upon surface modification, reflecting the new surface chemistry. For example, if the initial nanoparticles have a positive or neutral surface charge in a given solvent, the introduction of the carboxylic acid coating may lead to a more negative zeta potential due to the presence of the carboxylate groups[16][17][18][19].

-

-

Troubleshooting: Aggregation of nanoparticles can be detected by a significant increase in the hydrodynamic diameter and a high polydispersity index (PDI)[20][21][22]. If aggregation is observed, optimization of the coating reaction conditions (e.g., ligand concentration, reaction time, temperature) and purification steps may be necessary.

| Parameter | Uncoated Nanoparticles (e.g., in Toluene) | Coated Nanoparticles (in Toluene) | Interpretation |

| Hydrodynamic Diameter | d | d + 2t (where t is the coating thickness) | Increase in size confirms the presence of the coating layer. |

| Polydispersity Index (PDI) | Low (< 0.2) for monodisperse particles | Should remain low if the coating process is uniform and does not induce aggregation. | A high PDI indicates aggregation or a non-uniform coating. |

| Zeta Potential | Dependent on the initial surface chemistry. | Expected to change, often becoming more negative. | Confirms the modification of the surface charge. |

Table 3: Expected DLS and Zeta Potential Changes After Coating.

Applications in Drug Development and Beyond

The surface functionalization of metal oxide nanoparticles with 4-(dodecyloxy)benzeneacetic acid opens up a wide range of possibilities in biomedical and materials science applications.

-

Drug Delivery: The hydrophobic coating can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The long dodecyl chain can facilitate interaction with cell membranes.

-

Diagnostics: The coated nanoparticles can serve as contrast agents in imaging modalities like MRI, with the surface coating improving their stability in biological media.

-

Theranostics: The surface can be further modified to attach targeting ligands (e.g., antibodies, peptides) for specific cell or tissue recognition, as well as therapeutic agents, creating a multifunctional theranostic platform.

Figure 3: Applications of 4-(dodecyloxy)benzeneacetic acid-coated metal oxide nanoparticles.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the synthesis of 4-(dodecyloxy)benzeneacetic acid and its application in the surface functionalization of metal oxide nanoparticles. By understanding the underlying chemical principles and following the detailed protocols for synthesis, coating, and characterization, researchers can confidently produce well-defined, functionalized nanomaterials. The ability to tailor the surface properties of nanoparticles is a cornerstone of modern nanotechnology, and the methods described herein offer a robust starting point for the development of novel materials for a wide array of applications, from advanced drug delivery systems to next-generation diagnostic tools. Future work will likely focus on the development of more complex, multifunctional coatings that can respond to specific biological stimuli, further enhancing the precision and efficacy of nanomedicines.

References

-

Influence of Surface Coating towards the Controlled Toxicity of ZnO Nanoparticles In Vitro. (2023). MDPI. [Link]

-

Mechanistic aspects of ligand exchange in Au nanoparticles. (n.d.). RSC Publishing. [Link]

-

Surface functionalization affects the zeta potential, coronal stability and membranolytic activity of polymeric nanoparticles. (2014). PubMed. [Link]

-

Analytical Methods for Characterization of Nanomaterial Surfaces. (n.d.). PMC - NIH. [Link]

-

Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica. (n.d.). PMC. [Link]

-

Nanoparticle surface coatings produce distinct antibacterial effects that are consistent across diverse bacterial species. (n.d.). PMC. [Link]

-

Quantification of Nanomaterial Surfaces. (2025). MDPI. [Link]

-

Understanding Organic Film Behavior on Alloy and Metal Oxides. (n.d.). PMC. [Link]

-

Quantification of Nanoparticle Coatings by Thermogravimetric Analysis. (n.d.). TA Instruments. [Link]

-

Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis. (n.d.). PMC. [Link]

-

Carboxylic-Acid-passivated metal oxide nanocrystals: ligand exchange characteristics of a new binding motif. (2015). PubMed. [Link]

-

Conformation-Dependent Coordination of Carboxylic Acids with Fe3O4 Nanoparticles Studied by ATR-FTIR Spectral Deconvolution | Langmuir. (2018). ACS Publications. [Link]

-

Surface carboxylation of iron oxide nanoparticles brings reduced macrophage inflammatory response through inhibiting macrophage autophagy. (n.d.). PMC. [Link]

-

Kinetics of Carboxylic Acid Enolization on Metal Oxides in Vapor Phase. (2025). ChemRxiv. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. [Link]

-

Nanoparticle Ligand Exchange and Its Effects at the Nanoparticle-Cell Membrane Interface. (2019). PubMed. [Link]

-

Synthesis and characterization of magnetite nanoparticles coated with lauric acid. (n.d.). ScienceDirect. [Link]

-

Progress toward Room-Temperature Synthesis and Functionalization of Iron-Oxide Nanoparticles. (n.d.). PMC. [Link]

-

1 Surface Ligands Dictate the Mechanical Properties of Inorganic Nanomaterials Sarah M. Rehn,1 Theodor M. Gerrard-Anderson,1 Yu. (n.d.). ChemRxiv. [Link]

-

How to prevent aggregation of micro- and/or nano-particles during Dynamic Light Scattering (DLS) analysis? (2025). ResearchGate. [Link]

-

Tips & Tricks for Nanoparticle Characterization. (n.d.). Malvern Panalytical. [Link]

-

Hydroxy, carboxylic and amino acid functionalized superparamagnetic iron oxide nanoparticles: Synthesis, characterization and in. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis of magnetic nanoparticles (Fe3O4) coated with fatty acids and surfactants and their application in demulsification of crude oil and water emulsions. (n.d.). ScienceDirect. [Link]

-

Surface Study of Fe3O4 Nanoparticles Functionalized With Biocompatible Adsorbed Molecules. (2019). Frontiers. [Link]

-

Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. (2023). MDPI. [Link]

-

Adsorption of carboxylic acids on magnetite single crystal surfaces. (2020). INIS-IAEA. [Link]

-

Elucidation of aggregation kinetics with DLS. (2016). Malvern Panalytical. [Link]

-

FTIR spectra of (a) pure Fe3O4 magnetic nanoparticles (b) citric acid... (n.d.). ResearchGate. [Link]

-

Synthesis of Carboxylated Magnetite Nanoparticles Covalent Conjugates with Folic Acid Antibody FA-1 for Lateral Flow Immunoassay. (2023). MDPI. [Link]

-

Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia. (2009). Journal of Materials Chemistry (RSC Publishing). [Link]

-

p. 436. (n.d.). Organic Syntheses Procedure. [Link]

- Method for the production of 4-hydroxyphenylacetic acid. (n.d.).

-

Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. (n.d.). PMC. [Link]

-

n-DODECYL BROMIDE. (n.d.). Organic Syntheses Procedure. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nanoparticle Ligand Exchange and Its Effects at the Nanoparticle-Cell Membrane Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-(HYDROXYMETHYL)PHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. ias.ac.in [ias.ac.in]

- 8. arww.razi.ac.ir [arww.razi.ac.ir]

- 9. Carboxylic acid-stabilised iron oxide nanoparticles for use in magnetic hyperthermia - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Progress toward Room-Temperature Synthesis and Functionalization of Iron-Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]